molecular formula C11H12 B14656742 3-Vinyl-alpha-methylstyrene CAS No. 52780-24-2

3-Vinyl-alpha-methylstyrene

Cat. No.: B14656742
CAS No.: 52780-24-2
M. Wt: 144.21 g/mol
InChI Key: KMEOLTFYHMJSHJ-UHFFFAOYSA-N
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Description

3-Vinyl-alpha-methylstyrene is an organic compound with the molecular formula C11H12 It is a derivative of alpha-methylstyrene, characterized by the presence of a vinyl group attached to the alpha position of the styrene molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Vinyl-alpha-methylstyrene can be synthesized through several methods. One common approach involves the dehydrogenation of alpha-methylstyrene in the presence of a catalyst. This process typically requires high temperatures and specific catalysts to facilitate the removal of hydrogen atoms, resulting in the formation of the vinyl group.

Industrial Production Methods: In industrial settings, this compound is often produced as a by-product of the cumene process. This process involves the oxidation of cumene to produce cumene hydroperoxide, which can then undergo radical disproportionation to form alpha-methylstyrene. Further dehydrogenation of alpha-methylstyrene yields this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Vinyl-alpha-methylstyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group, resulting in alpha-ethylstyrene.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using reagents like aluminum chloride and acyl chlorides.

Major Products Formed:

Scientific Research Applications

3-Vinyl-alpha-methylstyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-vinyl-alpha-methylstyrene involves its interaction with various molecular targets and pathways. The vinyl group allows for polymerization reactions, where the compound can form long chains or networks through radical or ionic mechanisms. These polymerization processes are crucial in the formation of materials with desired properties, such as increased thermal stability and mechanical strength .

Comparison with Similar Compounds

    Alpha-methylstyrene: A closely related compound with a similar structure but without the vinyl group.

    Styrene: Another related compound, differing by the absence of the methyl group at the alpha position.

    Beta-methylstyrene: Similar to alpha-methylstyrene but with the methyl group at the beta position.

Comparison: 3-Vinyl-alpha-methylstyrene is unique due to the presence of both the vinyl and methyl groups, which confer distinct reactivity and properties. Compared to alpha-methylstyrene, it has enhanced polymerization capabilities due to the vinyl group. Compared to styrene, the additional methyl group provides increased steric hindrance, affecting its reactivity and the properties of the resulting polymers .

Properties

CAS No.

52780-24-2

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

1-ethenyl-3-prop-1-en-2-ylbenzene

InChI

InChI=1S/C11H12/c1-4-10-6-5-7-11(8-10)9(2)3/h4-8H,1-2H2,3H3

InChI Key

KMEOLTFYHMJSHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC(=C1)C=C

Origin of Product

United States

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